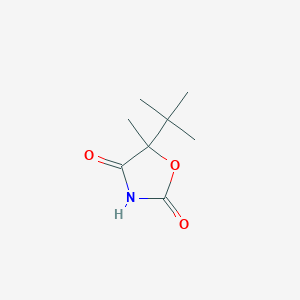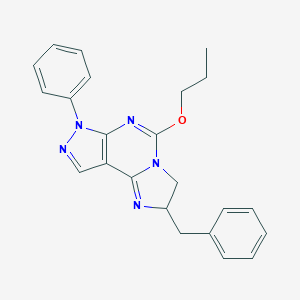
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, also known as 2,6-dichlorophenolindophenol, is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue when oxidized to colorless when reduced. This compound is particularly significant in biological and chemical research due to its role as an electron acceptor in photosynthesis studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenolindophenol typically involves the reaction of 2,6-dichlorophenol with indophenol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of 2,6-dichlorophenolindophenol involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The production methods often include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 2,6-dichlorophenolindophenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In its oxidized form, 2,6-dichlorophenolindophenol is blue. It can be reduced to a colorless form using reducing agents such as ascorbic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,6-dichlorophenolindophenol with ascorbic acid results in the formation of a colorless compound .
科学的研究の応用
2,6-dichlorophenolindophenol has a wide range of scientific research applications:
Chemistry: It is used as a redox indicator in various chemical reactions and titrations.
作用機序
The mechanism of action of 2,6-dichlorophenolindophenol involves its role as an electron acceptor. In photosynthetic systems, it accepts electrons from the photosynthetic electron transport chain, substituting for the natural electron carrier, NADP+. This process results in the reduction of 2,6-dichlorophenolindophenol to its colorless form, which can be measured spectrophotometrically .
類似化合物との比較
2,6-dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenolindophenol.
Indophenol: Another compound used in the synthesis of 2,6-dichlorophenolindophenol.
Comparison: 2,6-dichlorophenolindophenol is unique due to its dual color forms (blue when oxidized and colorless when reduced) and its specific role as an electron acceptor in photosynthesis studies. This distinguishes it from other similar compounds that may not exhibit the same redox properties or applications .
特性
CAS番号 |
133973-80-5 |
|---|---|
分子式 |
C23H23N5O |
分子量 |
385.5 g/mol |
IUPAC名 |
4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene |
InChI |
InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3 |
InChIキー |
IVSSCLNOPSKRLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
正規SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
同義語 |
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine 2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer DPPIPP DPPIPP, (R(-))- DPPIPP, (S(-))- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


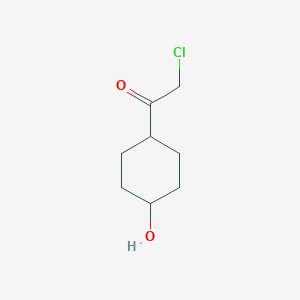
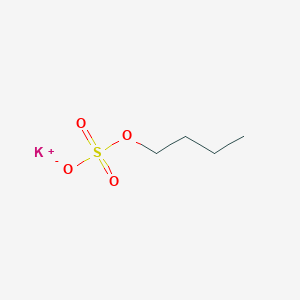
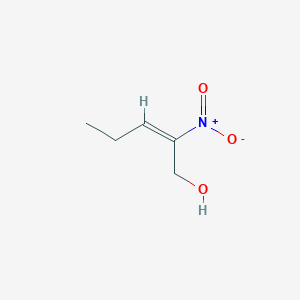
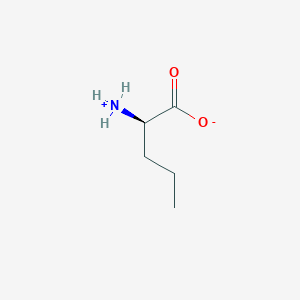
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
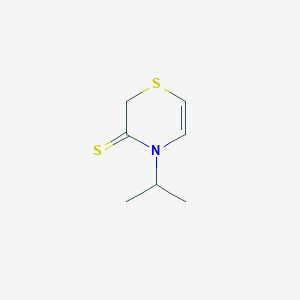

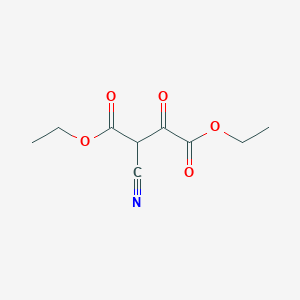
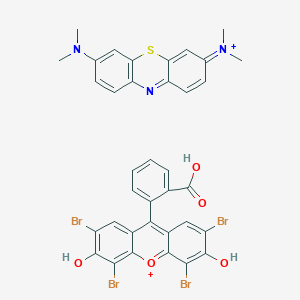
![5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B147701.png)


